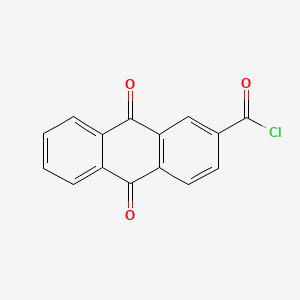

Anthraquinone-2-carbonyl Chloride

Overview

Description

Anthraquinone-2-carbonyl Chloride is a chemical compound that has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .

Synthesis Analysis

This compound is used as a derivatization reagent for amines and then using the unique property of the quinones’ moiety to generate reactive oxygen species (ROS) in response to UV irradiation .Molecular Structure Analysis

The molecular formula of this compound is C15H7ClO3. It has a molecular weight of 270.66 g/mol . The IUPAC name is 9,10-dioxoanthracene-2-carbonyl chloride .Chemical Reactions Analysis

This compound has been used as a derivatization reagent for amines. The anthraquinone-tagged amines are separated and then UV-irradiated when they pass through a photoreactor to generate ROS from the quinone moiety of the derivative .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius. It has a topological polar surface area of 51.2 Ų. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

1. Derivatization Reagent for Alcohols

Anthraquinone-2-carbonyl Chloride has been utilized as a derivatization reagent for alcohols, enhancing electron affinity and aiding in transport through liquid chromatography-mass spectrometry interfaces. This aids in sensitive detection and analysis of various compounds (Simpson et al., 1995).

2. Modified Electrodes in Voltammetry

Anthraquinone polymers have been prepared and adsorbed on electrodes for voltammetric analysis in aqueous solutions, indicating a broad application in electroanalytical chemistry (Degrand & Miller, 1981).

3. Solvolysis in Binary Solvent Mixtures

Studies on the solvolysis of this compound in binary solvent mixtures have contributed to understanding its chemical behavior and reactivity under different conditions (Lee et al., 1985).

4. Molecular Networks and Surface Chemistry

Research on Anthraquinone molecules self-assembling on Cu(111) surfaces to form large two-dimensional networks reveals its potential in the creation of advanced molecular films (Pawin et al., 2006).

5. Photophysical Detection Mechanism

Anthraquinone derivatives have been utilized in detecting ions in solutions, showcasing a novel method involving inversion of excited states for detecting metals (Kadarkaraisamy & Sykes, 2006).

6. Lead Ion-Selective Electrodes

Anthraquinone derivatives have been characterized for their abilities as lead ion carriers in PVC membrane electrodes, indicating their utility in selective ion detection (Tavakkoli et al., 1998).

7. Coordination Chemistry Applications

Anthraquinone's diverse use in coordination chemistry, including in self-assembled systems, coordination polymers, and metal-organic frameworks, underscores its multifaceted applications (Langdon-Jones & Pope, 2014).

8. Chemiluminescence in Analytical Chemistry

This compound has been used as a derivatizing agent in chemiluminescence-based HPLC analysis, offering new possibilities in analytical chemistry (Kishikawa et al., 2023).

Mechanism of Action

Target of Action

Anthraquinone-2-carbonyl Chloride, also known as 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride, has been reported to have several targets of action. It has been used in the synthesis of a polymeric photosensitizer, which is applied in the aerobic photooxidative hydroxylation of boronic acids . Additionally, anthraquinones, a group to which this compound belongs, have been identified as anticancer agents, targeting essential cellular proteins .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, in the context of its application in the photooxidative hydroxylation of boronic acids, it plays a crucial role in the synthesis of a polymeric photosensitizer . In the realm of anticancer activity, anthraquinone-based compounds, including this compound, inhibit cancer progression by interacting with essential cellular proteins .

Biochemical Pathways

This compound affects several biochemical pathways. In the process of aerobic photooxidative hydroxylation of boronic acids, it contributes to the synthesis of a polymeric photosensitizer . Furthermore, as an anticancer agent, it impacts key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, like other anthraquinones, involves absorption mainly in the intestines and distribution in blood flow-rich tissues and organs. The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The molecular and cellular effects of this compound’s action are significant. As part of a polymeric photosensitizer, it facilitates the photooxidative hydroxylation of thioethers, yielding sulfoxides highly chemoselectively . In the context of anticancer activity, anthraquinones inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the visible light-induced photooxidation of thioethers under aerobic conditions is a key environmental factor in its role as a photosensitizer . In the context of anticancer activity, drug-drug interactions influencing pharmacokinetics may provide insights into drug compatibility .

Future Directions

Biochemical Analysis

Biochemical Properties

Anthraquinone-2-carbonyl Chloride plays a crucial role in biochemical reactions due to its reactive carbonyl chloride group. This group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters, which are important intermediates in organic synthesis . Additionally, this compound has been used as a derivatization reagent for alcohols in mass spectrometry, enhancing the detection sensitivity of the analytes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, anthraquinone derivatives, including this compound, have been reported to inhibit cancer cell proliferation, induce apoptosis, and regulate the host immune response . These effects are mediated through interactions with key cellular proteins and enzymes, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s reactive carbonyl chloride group can interact with nucleophilic sites on proteins and enzymes, resulting in the formation of stable adducts . This interaction can inhibit the activity of target enzymes, thereby modulating various biochemical pathways. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the hydrolysis of the carbonyl chloride group, reducing the compound’s reactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anticancer activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, glycuronidation, and sulfation . These pathways are mediated by liver metabolic enzymes and intestinal flora, leading to the formation of metabolites that can be further processed or excreted. The compound’s interactions with enzymes such as octaketide synthase and other metabolic enzymes play a crucial role in its biotransformation and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation . These properties are essential for its bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its incorporation into polymeric photosensitizers has been shown to enhance its localization and activity in photooxidative reactions . Understanding the subcellular distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

properties

IUPAC Name |

9,10-dioxoanthracene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJNWQJOASAMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567134 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6470-87-7 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

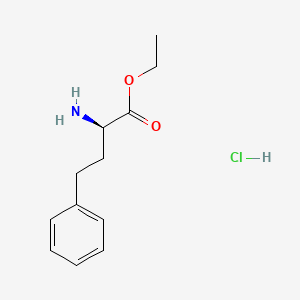

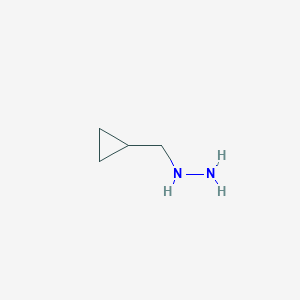

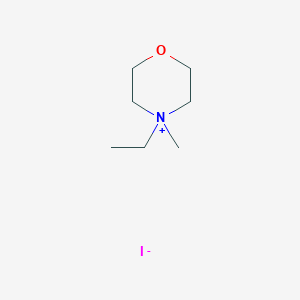

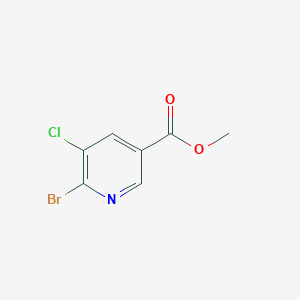

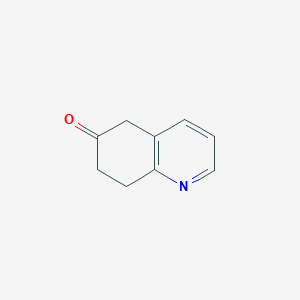

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)

![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)